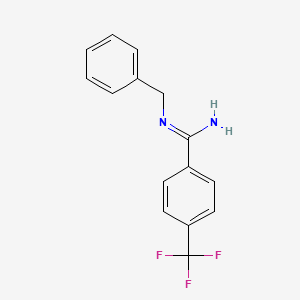![molecular formula C22H28N2O4 B14132249 Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of quinoline and quinuclidine, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol involves multiple steps, starting with the preparation of the quinoline and quinuclidine precursors. These precursors are then subjected to a series of reactions, including alkylation, reduction, and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product .
化学反应分析
Types of Reactions
Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield quinuclidine derivatives .
科学研究应用
Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(quinolin-4-yl)methanol: A similar compound with a slightly different structure, known for its biological activities.
2-Azabicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic structure, studied for their potential therapeutic applications.
Acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester: Another related compound with similar chemical properties.
Uniqueness
The uniqueness of acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol lies in its specific combination of quinoline and quinuclidine structures, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.C2H4O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H3,(H,3,4) |
InChI 键 |
LFRDQVMJPQDWTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)



![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
